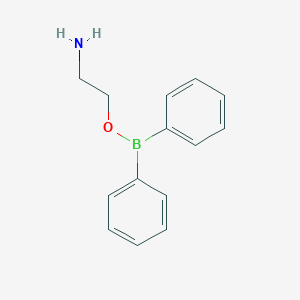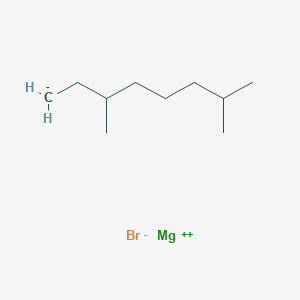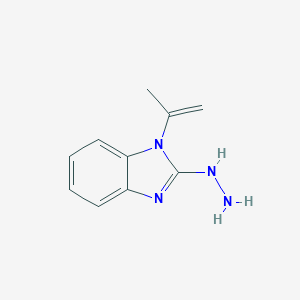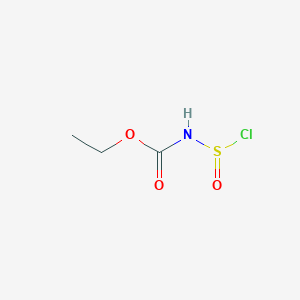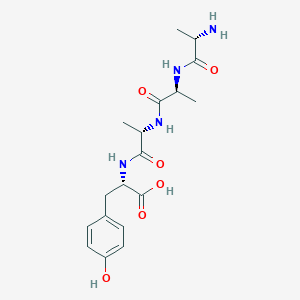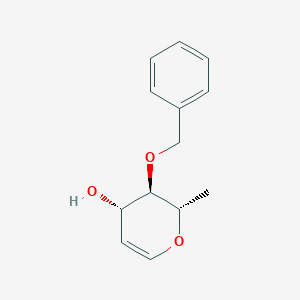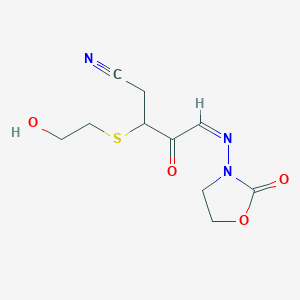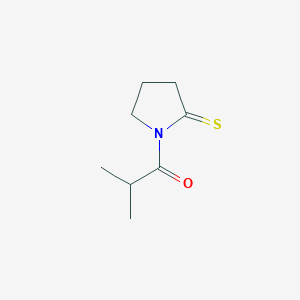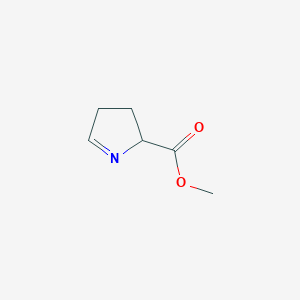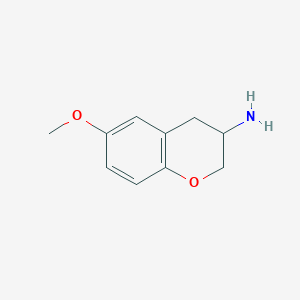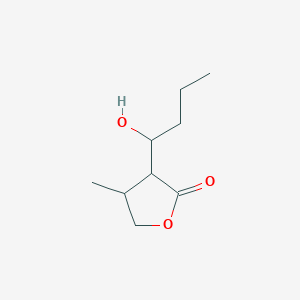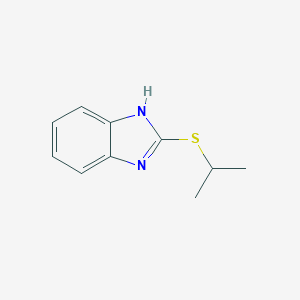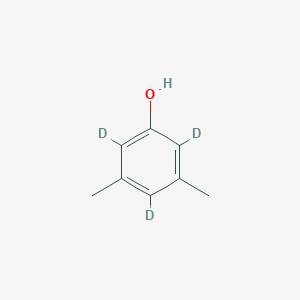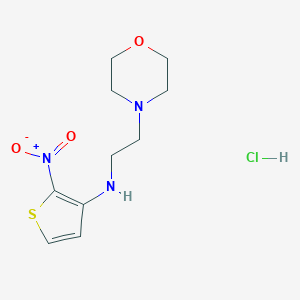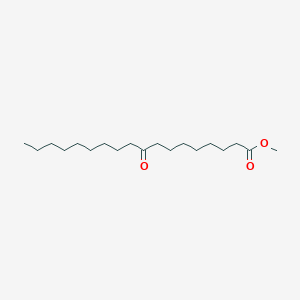
Methyl 9-oxooctadecanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 9-oxooctadecanoate can be achieved through several methods, including the epoxidation of oleic acid derivatives and subsequent ring-opening reactions. For instance, Doll, Bantchev, and Murray (2013) describe the transformation of methyl oleate into long-chain keto and diketo derivatives via an epoxide route, highlighting the role of bismuth(III) trifluoromethanesulfonate as a catalyst in forming Methyl 9(10)-oxooctadecanoate through ring-opening reactions of epoxidized methyl oleate (Doll, K., Bantchev, G. B., & Murray, R., 2013).
Molecular Structure Analysis
The molecular structure of Methyl 9-oxooctadecanoate is characterized by its specific oxygen incorporation into the molecular framework, as demonstrated in studies such as the one by Knoche (1971), which explored the synthesis and structural analysis ofcis-9,10-epoxyoctadecanoic acid derivatives (Knoche, H., 1971).
Chemical Reactions and Properties
Methyl 9-oxooctadecanoate undergoes various chemical reactions, including autoxidation and the formation of specific oxidation products, as noted in the study of methyl 9,12-epoxyoctadeca-9,11-dienoate autoxidation products by Sehat et al. (1998). This study provides insight into the compound's reactivity and stability under oxidative conditions (Sehat, N., et al., 1998).
Physical Properties Analysis
The physical properties of Methyl 9-oxooctadecanoate, such as melting points and solubility, are critical for its application in various industrial processes. The complete series of methyl epoxyoctadecanoates, including Methyl 9-oxooctadecanoate, has been synthesized and analyzed for their physical properties, offering a comprehensive view of their behavior in different conditions (Gunstone, F., & Jacobsberg, F. R., 1972).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are pivotal for understanding the applications and handling of Methyl 9-oxooctadecanoate. The work by Bogaert et al. (1997), which developed a method for the hydrogenation of methyl 9-(hydroxyimino)octadecanoate to its amino derivatives, highlights the chemical versatility and potential transformations of Methyl 9-oxooctadecanoate derivatives (Bogaert, P., et al., 1997).
Wissenschaftliche Forschungsanwendungen
Application Summary
Methyl 9-oxooctadecanoate is studied in the context of biodiesel aging . Biodiesel is a multi-component system of fatty acid methyl esters that can be produced from various feedstocks (e.g., vegetable oils, fatty acids, etc.) .
Methods of Application
In the research, the kinetics of the formation of aging products of methyl oleate (C18:1) are studied . The aim was to reduce the complexity in order to be able to make more precise and detailed statements about the mechanism. Ketones, acids, peroxide, and epoxide values were recorded . A distinction is made between pure methyl oleate and mixtures with 3 wt% isopropylidene glycerine (solketal) .
Eigenschaften
IUPAC Name |
methyl 9-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFZSSGONRIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-oxooctadecanoate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

